molecular formula C11H9BrO B11869675 4-Bromo-2-methylnaphthalen-1-ol

4-Bromo-2-methylnaphthalen-1-ol

Cat. No.: B11869675
M. Wt: 237.09 g/mol
InChI Key: YFTAFANUSIABTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methylnaphthalen-1-ol is an organic compound with the molecular formula C₁₁H₉BrO It is a derivative of naphthalene, characterized by the presence of a bromine atom at the fourth position and a hydroxyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methylnaphthalen-1-ol typically involves the bromination of 2-methylnaphthalene followed by hydroxylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light. The hydroxylation step can be carried out using various oxidizing agents like hydrogen peroxide or sodium hydroxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydroxylation processes, optimized for yield and purity. The choice of reagents and conditions is crucial to ensure efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methylnaphthalen-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-methylnaphthalen-1-ol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4-bromo-2-methylnaphthalen-1-one, while substitution with an amine can produce 4-amino-2-methylnaphthalen-1-ol .

Scientific Research Applications

4-Bromo-2-methylnaphthalen-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methylnaphthalen-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Bromo-1-naphthol: Similar structure but with the bromine atom at the second position.

    4-Bromo-1-naphthol: Lacks the methyl group at the second position.

    2-Methylnaphthalen-1-ol: Lacks the bromine atom at the fourth position.

Uniqueness: 4-Bromo-2-methylnaphthalen-1-ol is unique due to the combination of the bromine atom and the hydroxyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C11H9BrO

Molecular Weight

237.09 g/mol

IUPAC Name

4-bromo-2-methylnaphthalen-1-ol

InChI

InChI=1S/C11H9BrO/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6,13H,1H3

InChI Key

YFTAFANUSIABTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.